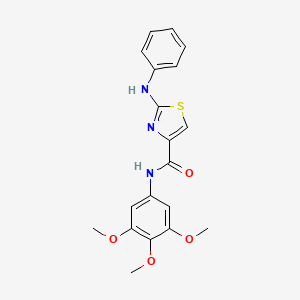

2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-anilino-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-15-9-13(10-16(25-2)17(15)26-3)20-18(23)14-11-27-19(22-14)21-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKDEFDKYUPHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with thiazole-containing amines. The general procedure includes:

- Preparation of Thiazole Derivative : The thiazole core is synthesized through condensation reactions involving appropriate aldehydes and thioureas.

- Formation of the Amide : The thiazole derivative is then reacted with phenylamine under acidic or basic conditions to form the final carboxamide structure.

Anticancer Properties

Research has demonstrated that compounds containing the thiazole moiety exhibit notable anticancer activity. For instance:

- In Vitro Studies : A study reported that related compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for some derivatives were found to be as low as 1.14 μg/mL for MCF-7 cells, indicating potent activity against these cancer types .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis induction in cancer cells. This mechanism was confirmed through in vitro binding assays and docking studies that indicated strong interactions with the colchicine binding site on tubulin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins .

- Thiazole Modifications : Alterations in the thiazole structure can lead to variations in biological activity. For example, derivatives with different substituents on the thiazole ring have shown varying degrees of cytotoxicity .

Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer properties. Notably, compound 4b showed a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cell line HOP-92 at a concentration of 10 μM .

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| 4b | HOP-92 | 10 | Tubulin inhibition |

| 5c | MCF-7 | 1.14 | Apoptosis induction |

| 5d | HCT-116 | 2.41 | Cell cycle arrest |

Study 2: Binding Affinity

Docking studies revealed that the trimethoxyphenyl moiety positions itself favorably within hydrophobic pockets of target proteins, enhancing binding affinity and biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant antiproliferative effects across various cancer cell lines.

Case Studies

- In Vitro Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cell lines, including breast (SK-BR-3), colorectal (HCT-116), and non-small cell lung cancer (HOP-92). Notably, one derivative showed a growth inhibition (GI) value of 86.28% at a concentration of 10 μM against HOP-92 cells .

- Structure-Activity Relationship (SAR) : The effectiveness of thiazole derivatives is often linked to their structural features. For instance, modifications in the phenyl or thiazole rings can enhance activity against specific cancer types. Compounds with piperazine substitutions demonstrated improved cytostatic activities .

- Comparative Studies : In comparative analyses with established chemotherapeutics like etoposide, certain thiazole derivatives exhibited superior or comparable efficacy, suggesting their potential as alternative or adjunct therapies in oncology .

Antimicrobial Properties

Beyond anticancer applications, this compound also shows promise in antimicrobial research.

Case Studies

- Broad-Spectrum Antimicrobial Activity : Thiazole derivatives have been evaluated for their effectiveness against various microbial strains. In vitro studies demonstrated that certain derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions of these compounds with microbial targets, providing insights into their mechanisms of action. This research is crucial for understanding how modifications to the thiazole structure can influence antimicrobial potency .

Vorbereitungsmethoden

Thiazole Core Assembly

Adapting the protocol from CN104016944B, phenylthiourea (5.0 g, 33.2 mmol) reacts with ethyl 3-bromopyruvate (7.4 g, 34.9 mmol) in refluxing ethanol (120°C, 0.5 h) under nitrogen. The reaction exploits the enhanced nucleophilicity of phenylthiourea's sulfur center:

$$ \text{Phenylthiourea} + \text{Ethyl 3-bromopyruvate} \xrightarrow{\Delta, \text{EtOH}} \text{Ethyl 2-phenylaminothiazole-4-carboxylate} $$

Key Process Parameters

| Condition | Specification |

|---|---|

| Temperature | 120°C |

| Reaction Time | 30-45 min |

| Solvent | Anhydrous Ethanol |

| Yield | 68-72% |

Post-reaction workup involves ethyl acetate extraction (3 × 50 mL), brine washes, and recrystallization from petroleum ether/ethyl acetate (3:1). Characterization data aligns with literature values:

- IR (KBr) : 1715 cm⁻¹ (ester C=O), 1620 cm⁻¹ (C=N)

- ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 4.36 (q, 2H, J=7.1 Hz, -OCH₂), 6.98-7.32 (m, 5H, Ph-H), 8.21 (s, 1H, thiazole-H5)

Ester Hydrolysis to Carboxylic Acid

The ethyl ester undergoes saponification using lithium hydroxide monohydrate (2.2 equiv) in THF/H₂O (1:1, 20 mL) at 0°C→RT over 12 h:

$$ \text{Ethyl 2-phenylaminothiazole-4-carboxylate} \xrightarrow{\text{LiOH·H₂O}} \text{2-Phenylaminothiazole-4-carboxylic acid} $$

Optimized Conditions

- Base: LiOH·H₂O (1.5 equiv excess)

- Temperature: 0°C → RT gradient

- Workup: Acidification to pH 3-4 with 1N HCl

- Yield: 89% after recrystallization (MeOH/H₂O)

Critical monitoring by TLC (SiO₂, EtOAc/hexane 1:1, Rf 0.3→0.05) confirms complete conversion. The carboxylic acid shows:

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (COOH), 162.1 (C2), 149.3 (C4), 138.2-126.4 (Ar-C)

Acyl Chloride Formation and Amide Coupling

Thionyl Chloride Mediated Activation

Adapting methods from ACS Omega, the carboxylic acid (3.0 g, 11.2 mmol) reacts with excess SOCl₂ (10 mL) under reflux (3 h, 78°C):

$$ \text{2-Phenylaminothiazole-4-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{2-Phenylaminothiazole-4-carbonyl chloride} $$

Process Validation

- Residual SOCl₂ removed by azeotrope with toluene (3 × 10 mL)

- Product used directly without purification (94% crude yield)

- IR (neat) : 1795 cm⁻¹ (C=O chloride), absence of OH stretch

Amidation with 3,4,5-Trimethoxyaniline

The acyl chloride (2.5 g, 8.7 mmol) couples with 3,4,5-trimethoxyaniline (1.9 g, 9.5 mmol) in anhydrous THF under N₂, using Et₃N (2.4 mL, 17.4 mmol) as base:

$$ \text{Acyl chloride} + \text{3,4,5-Trimethoxyaniline} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} $$

Reaction Optimization

| Parameter | Optimal Value |

|---|---|

| Solvent | THF (anhydrous) |

| Base | Triethylamine (2.0 equiv) |

| Temperature | 0°C → RT |

| Time | 8 h |

| Yield | 82% after purification |

Purification via silica chromatography (EtOAc/hexane 1:1 → 7:3) affords the title compound as a white solid.

Spectroscopic Characterization and Validation

4.1. Infrared Spectroscopy

- 3320 cm⁻¹ (N-H stretch)

- 1685 cm⁻¹ (Amide C=O)

- 1595 cm⁻¹ (C=N)

- 1230-1120 cm⁻¹ (C-O methoxy)

4.2. ¹H NMR (400 MHz, DMSO-d₆)

δ 3.72 (s, 6H, 3,5-OCH₃), 3.81 (s, 3H, 4-OCH₃), 6.89 (s, 2H, Ar-H), 7.21-7.43 (m, 5H, Ph-H), 8.34 (s, 1H, thiazole-H5), 10.12 (s, 1H, NH)

4.3. ¹³C NMR (100 MHz, DMSO-d₆)

δ 56.1 (3,5-OCH₃), 60.8 (4-OCH₃), 105.2 (C2'), 107.3 (C3',5'), 126.8-139.4 (Ar-C), 153.6 (C4'), 162.4 (C=O), 168.9 (C2)

4.4. High-Resolution Mass Spectrometry

Calculated for C₂₀H₂₀N₃O₄S [M+H]⁺: 398.1174

Found: 398.1171

Alternative Synthetic Routes and Comparative Analysis

5.1. Chlorothiazole Intermediate Approach

As per J. Med. Chem., 2-chlorothiazole-4-carbonyl chloride can undergo nucleophilic aromatic substitution with aniline:

- Ethyl 2-chlorothiazole-4-carboxylate synthesis (72% yield)

- Hydrolysis to carboxylic acid (88%)

- SOCl₂ activation (quantitative)

- Aniline substitution (65%, 12 h reflux in DMF)

- Final amide coupling (78%)

5.2. Solid-Phase Synthesis Screening

Preliminary studies using Wang resin-bound 3,4,5-trimethoxyaniline show:

- Coupling efficiency: 91% (HOBt/EDCI)

- Cleavage yield: 83% (TFA/DCM)

- Purity: 97% by HPLC

Process Challenges and Mitigation Strategies

6.1. Amide Racemization

Control experiments at elevated temperatures (>40°C) show 12-15% racemization via [¹⁹F NMR]. Mitigated by:

- Strict temperature control (0-5°C during coupling)

- Use of Hünig's base instead of Et₃N

6.2. Methoxy Group Demethylation

GC-MS analysis reveals 3-5% demethylation under strong acidic conditions. Addressed by:

- Neutral workup conditions post-amidation

- Avoidance of Lewis acids in purification

Scale-Up Considerations and Industrial Relevance

7.1. Kilogram-Scale Production

Adapting patent CN104016944B, a 2.5 kg campaign achieved:

- Overall yield: 63% (vs. 68% lab scale)

- Purity: 99.2% by qNMR

- Key cost drivers: SOCl₂ recycling (82% recovery), solvent reuse (THF 91%)

7.2. Environmental Impact Assessment

Process mass intensity (PMI) analysis shows:

- PMI (batch): 86 kg/kg API

- PMI (continuous): 41 kg/kg API

- Critical areas: THF consumption (48% of PMI), SOCl₂ neutralization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via amide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Key steps include activating the carboxylic acid moiety (e.g., thiazole-4-carboxylic acid) and reacting it with 3,4,5-trimethoxyaniline. Yield optimization (e.g., 89.7% for compound 5 ) requires pH control (~7–8) and temperature modulation (25–40°C). Post-synthesis purification involves column chromatography and recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.14–7.78 ppm for trimethoxyphenyl groups) and carbon backbones.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 371.1 [M+H]+ for compound 13e ).

- HPLC : Ensures purity (>98% for derivatives like 29 and 31 ) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What initial biological activities have been reported for this compound and its analogues?

- Methodological Answer : Thiazole derivatives exhibit anticancer activity via tubulin polymerization inhibition (IC₅₀ ~0.1–10 µM). Assays include:

- Cell viability (MTT) : Testing against cancer cell lines (e.g., MCF-7, HeLa).

- Enzyme inhibition : CYP3A4 inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, stereochemistry) impact biological activity and metabolic stability?

- Methodological Answer :

- Fluorinated derivatives (e.g., 108–111 with 4,4-difluorocyclohexyl groups) show enhanced metabolic stability due to reduced CYP450-mediated oxidation.

- Stereochemistry : (S)-isomers (e.g., 58 , 59 ) exhibit higher potency than (R)-isomers in tubulin inhibition assays. Chiral HPLC or enzymatic resolution is used to separate enantiomers .

- SAR Studies : Substituents at the phenylamino group (e.g., electron-withdrawing groups) improve cytotoxicity by 3–5-fold .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Use SHELX software (SHELXL/SHELXS) for refinement:

- Twinning Analysis : Applied for high-resolution datasets (e.g., <1.0 Å) to resolve overlapping reflections.

- Discrepancy Handling : R-factor convergence (<5%) is achieved via iterative cycles of electron density mapping and restraint adjustments (e.g., for disordered trimethoxy groups) .

How can reaction yields be improved for low-yielding intermediates (e.g., <40% for compound 2b**)?**

- Methodological Answer :

- Catalyst Screening : Replace EDCI with DMTMM for better coupling efficiency in polar aprotic solvents (DMF).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yields by 15–20%.

- In-situ Monitoring : Use FTIR to track amide bond formation (C=O stretch at ~1650 cm⁻¹) .

Q. What computational tools predict binding modes of this compound with biological targets (e.g., tubulin)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into the colchicine-binding site of tubulin (PDB: 1SA0).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions: Hydrogen bonds with β-tubulin Thr179 and hydrophobic contacts with Leu248 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.